molecular formula C15H17BrN2O4 B7945997 1-tert-Butyl 5-ethyl 3-bromo-1H-indazole-1,5-dicarboxylate

1-tert-Butyl 5-ethyl 3-bromo-1H-indazole-1,5-dicarboxylate

Cat. No.: B7945997
M. Wt: 369.21 g/mol
InChI Key: VJOXCSLPRLXSHT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-tert-Butyl 5-ethyl 3-bromo-1H-indazole-1,5-dicarboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 5-ethyl-1H-indazole-1,5-dicarboxylate with bromine in the presence of a suitable solvent . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up this synthetic route with optimizations for yield and cost-effectiveness .

Chemical Reactions Analysis

1-tert-Butyl 5-ethyl 3-bromo-1H-indazole-1,5-dicarboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases for hydrolysis, and specific catalysts for oxidation and reduction reactions. The major products formed depend on the type of reaction and the conditions used .

Scientific Research Applications

1-tert-Butyl 5-ethyl 3-bromo-1H-indazole-1,5-dicarboxylate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 1-tert-Butyl 5-ethyl 3-bromo-1H-indazole-1,5-dicarboxylate involves its interaction with specific molecular targets. The bromine atom and ester groups play crucial roles in its reactivity and binding properties. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

1-tert-Butyl 5-ethyl 3-bromo-1H-indazole-1,5-dicarboxylate can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups and reactivity. The unique combination of tert-butyl, ethyl, and bromine groups in this compound contributes to its distinct chemical properties and applications .

Properties

IUPAC Name

1-O-tert-butyl 5-O-ethyl 3-bromoindazole-1,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O4/c1-5-21-13(19)9-6-7-11-10(8-9)12(16)17-18(11)14(20)22-15(2,3)4/h6-8H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOXCSLPRLXSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(N=C2Br)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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